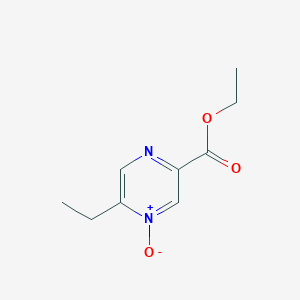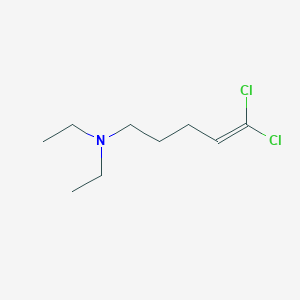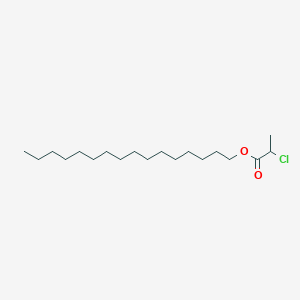
Hexadecyl 2-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl 2-chloropropanoate, also known as 2-chloropropionic acid hexadecyl ester, is an organic compound with the molecular formula C19H37ClO2. It is a derivative of 2-chloropropanoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexadecyl group. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Hexadecyl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-chloropropanoic acid and hexadecanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution: Products include hexadecyl 2-hydroxypropanoate, hexadecyl 2-aminopropanoate, and hexadecyl 2-thiopropanoate.
Reduction: The major product is hexadecyl 2-chloropropanol.
Hydrolysis: The products are 2-chloropropanoic acid and hexadecanol.
科学的研究の応用
Hexadecyl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of hexadecyl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, where the chlorine atom is replaced by nucleophiles in biological systems. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
類似化合物との比較
Hexadecyl 2-chloropropanoate can be compared with other similar compounds such as:
Hexadecyl 2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Hexadecyl 2-aminopropanoate: Contains an amino group instead of a chlorine atom.
Hexadecyl 2-thiopropanoate: Contains a thiol group instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
86711-81-1 |
|---|---|
分子式 |
C19H37ClO2 |
分子量 |
332.9 g/mol |
IUPAC名 |
hexadecyl 2-chloropropanoate |
InChI |
InChI=1S/C19H37ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18H,3-17H2,1-2H3 |
InChIキー |
UHVQFSUSOVXCEO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


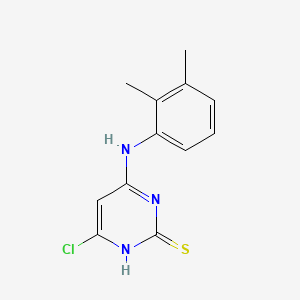
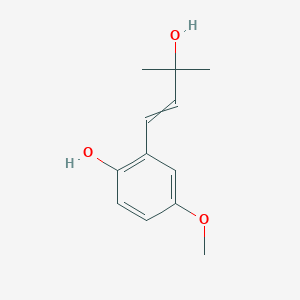

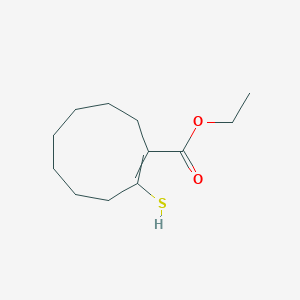
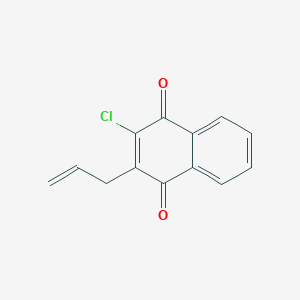
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
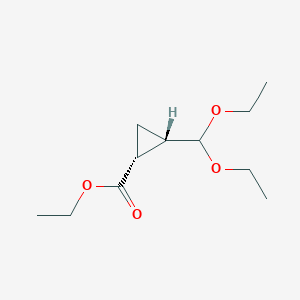
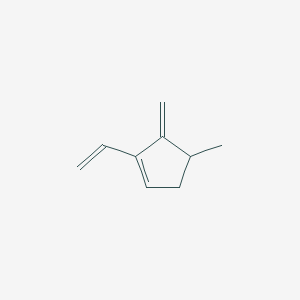
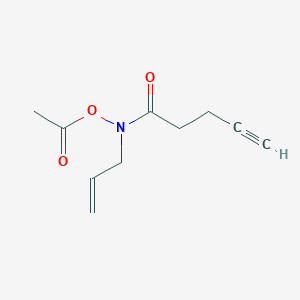
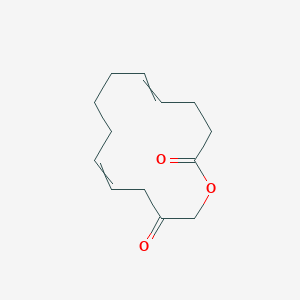

![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
